1-(4-Methoxyphenyl)propane-1,3-diamine dihydrochloride
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Overview
Description
1-(4-Methoxyphenyl)propane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C10H16N2O.2ClH. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propane-1,3-diamine moiety.
Scientific Research Applications
1-(4-Methoxyphenyl)propane-1,3-diamine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Similar compounds such as 1,3-diaminopropane are known to be building blocks in the synthesis of heterocycles and coordination complexes .
Mode of Action
It’s worth noting that similar compounds like 1,3-diaminopropane are prepared by the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile .
Biochemical Pathways
Related compounds like 1,3-diaminopropane are known to be involved in the synthesis of heterocycles, which are used in textile finishing, and coordination complexes .
Result of Action
Similar compounds like 1,3-diaminopropane have been shown to be useful in the synthesis of metal complexes, enhancing the diversity and functionality of inorganic compounds .
Action Environment
It’s worth noting that similar compounds like 1,3-diaminopropane are soluble in water and many polar organic solvents .
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)propane-1,3-diamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 1,3-diaminopropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, solvent selection, and purification steps such as recrystallization.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)propane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy group and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution may produce alkylated derivatives.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)propane-1,3-diamine dihydrochloride can be compared with other similar compounds:
Similar Compounds: Examples include 1-(4-Methoxyphenyl)ethane-1,2-diamine and 1-(4-Methoxyphenyl)butane-1,4-diamine.
Properties
IUPAC Name |
1-(4-methoxyphenyl)propane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.2ClH/c1-13-9-4-2-8(3-5-9)10(12)6-7-11;;/h2-5,10H,6-7,11-12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSDKAOHOGDKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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